1-Hept-1-en-2-yl-4-methoxybenzene
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Overview
Description
1-Hept-1-en-2-yl-4-methoxybenzene is an organic compound with the molecular formula C14H20O It is characterized by a benzene ring substituted with a heptenyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hept-1-en-2-yl-4-methoxybenzene typically involves the alkylation of 4-methoxybenzene with a heptenyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is usually performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Hept-1-en-2-yl-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the double bond can be achieved using hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: H2 gas with Pd/C or PtO2 catalyst.
Substitution: Halogenation using Br2 or Cl2 in the presence of a Lewis acid like FeCl3.
Major Products:
Oxidation: Formation of heptanone derivatives or carboxylic acids.
Reduction: Formation of 1-hept-1-yl-4-methoxybenzene.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
1-Hept-1-en-2-yl-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Hept-1-en-2-yl-4-methoxybenzene involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the heptenyl group can undergo various chemical transformations. These interactions and transformations can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-Hept-1-yn-1-yl-4-methoxybenzene: Similar structure but with a triple bond instead of a double bond.
1-Hept-1-en-2-yl-4-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.
1-Hept-1-en-2-yl-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness: 1-Hept-1-en-2-yl-4-methoxybenzene is unique due to its specific combination of a heptenyl group and a methoxy group on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
109125-09-9 |
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Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-hept-1-en-2-yl-4-methoxybenzene |
InChI |
InChI=1S/C14H20O/c1-4-5-6-7-12(2)13-8-10-14(15-3)11-9-13/h8-11H,2,4-7H2,1,3H3 |
InChI Key |
NJIWSFGXEJKOGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=C)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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